4-(Chloromethyl)-2-methylpyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

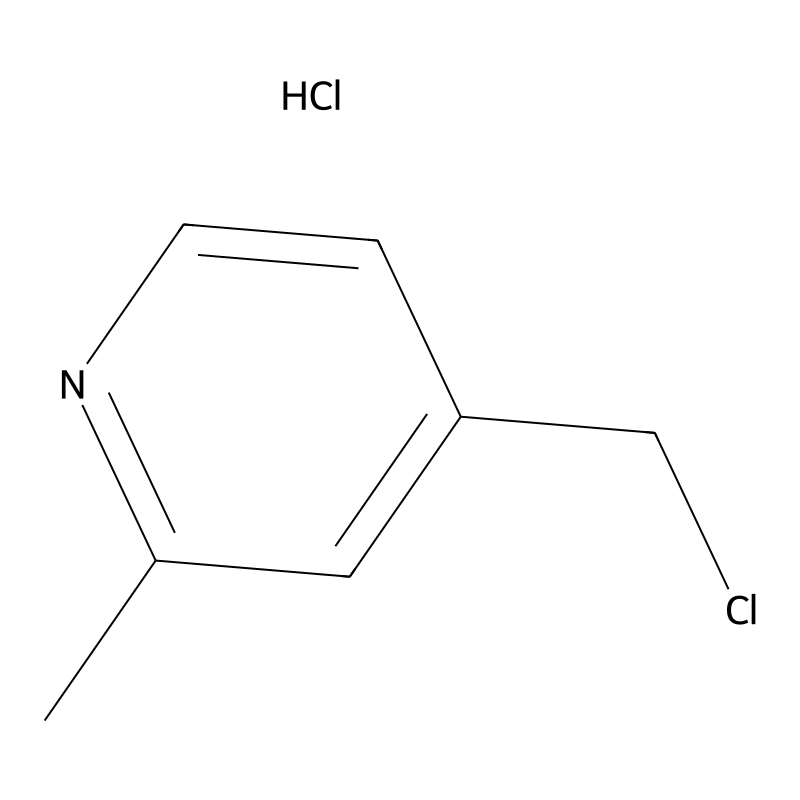

4-(Chloromethyl)-2-methylpyridine hydrochloride is a chemical compound characterized by a pyridine ring with a methyl group at the second position and a chloromethyl group at the fourth position. It exists as a hydrochloride salt, which means it is paired with a chloride ion (Cl-) and contains a positively charged hydrogen ion (H+) . The molecular formula for this compound is C₇H₉Cl₂N, indicating the presence of two chlorine atoms, one nitrogen atom, and several hydrogen atoms in addition to the carbon skeleton .

This compound is recognized for its potential reactivity due to the chloromethyl group, which can engage in nucleophilic substitution reactions, making it valuable in various synthetic pathways .

- Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

- Alkylation Reactions: This compound can act as an alkylating agent, which is useful in synthesizing more complex organic molecules.

- Formation of Other Derivatives: The presence of the pyridine ring allows for further functionalization, such as halogenation or oxidation reactions.

These reactions are significant in organic synthesis and pharmaceutical chemistry .

While specific biological activity data for 4-(Chloromethyl)-2-methylpyridine hydrochloride is limited, compounds with similar structures often exhibit various biological properties. Pyridine derivatives are known for their roles in medicinal chemistry, including antibacterial and antifungal activities. The chloromethyl substituent may enhance these properties by improving solubility or facilitating interactions with biological targets .

Several methods can be employed to synthesize 4-(Chloromethyl)-2-methylpyridine hydrochloride:

- Chloromethylation of 2-Methylpyridine: This method involves treating 2-methylpyridine with chloromethyl methyl ether or formaldehyde in the presence of an acid catalyst.

- Refluxing with Chlorinating Agents: Reacting 2-methylpyridine with chlorinating agents like thionyl chloride can yield the desired chloromethyl derivative.

- Hydrochloride Formation: The final step often involves converting the base form into its hydrochloride salt by reacting it with hydrochloric acid .

4-(Chloromethyl)-2-methylpyridine hydrochloride has several applications:

- Pharmaceutical Intermediates: It serves as a building block in the synthesis of various pharmaceuticals.

- Chemical Research: Its reactive nature makes it useful in academic and industrial research settings for developing new compounds.

- Biological Studies: It may be utilized as a tool compound in biological studies to explore interactions with proteins or enzymes due to its structural features .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-(Chloromethyl)-2-methylpyridine hydrochloride. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Chloromethyl-4-methylpyridine | Similar pyridine structure with different substitution pattern | Different chlorine position |

| 4-(Bromomethyl)-2-methylpyridine | Contains bromine instead of chlorine | Potentially different reactivity |

| 3-Chloromethyl-2-methylpyridine | Chlorine at the third position | Varies in biological activity |

These compounds illustrate variations in halogen substitution and their potential impacts on reactivity and biological activity. The unique positioning of substituents on the pyridine ring contributes to their distinct chemical behaviors and applications .

Limitations of Classical Friedel-Crafts Mechanisms

The electron-deficient nature of pyridine renders traditional Friedel-Crafts acylation ineffective for direct functionalization at the 4-position. Early synthetic routes circumvented this limitation through multi-step sequences involving pyridine activation. For example, 4-methylpyridine derivatives were subjected to chlorination using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux conditions. A representative three-step process involves:

- N-Oxide Formation: Treatment of 2-methylpyridine with hydrogen peroxide generates a pyridine-N-oxide, temporarily enhancing reactivity at the 4-position.

- Chlorination: Reaction with POCl₃ at 110–120°C for 6–8 hours introduces chloromethyl groups via electrophilic substitution.

- Hydrochloride Salt Formation: Neutralization with concentrated hydrochloric acid yields the final product.

While these methods achieved moderate success, challenges included low regioselectivity (~60% yield) and the need for harsh conditions, prompting the development of modern alternatives.

Electrophilic substitution in pyridine derivatives is a cornerstone of 4-(chloromethyl)-2-methylpyridine hydrochloride synthesis. The pyridine ring’s electron-deficient nature directs electrophiles to specific positions, influenced by existing substituents. For instance, Friedel-Crafts acylation serves as a critical step in forming hydroxymethyl intermediates, which are later chlorinated [4]. In this process, an acylium ion (RCO⁺) generated from acyl chlorides attacks the pyridine ring’s electron-rich positions.

The Blanc chloromethylation mechanism offers a parallel framework, where formaldehyde undergoes protonation under acidic conditions (e.g., ZnCl₂ catalysis), forming an electrophilic methylene intermediate [3]. This species reacts with the pyridine ring, followed by chlorination to yield the chloromethyl group. While Blanc-type pathways risk forming carcinogenic bis(chloromethyl) ether byproducts [3], modern adaptations employ controlled conditions to minimize such side reactions.

A comparative analysis reveals that Friedel-Crafts approaches prioritize acylium ion stability over formaldehyde-derived electrophiles, enhancing selectivity for mono-functionalization [4]. For example, in 4-(chloromethyl)-2-methylpyridine synthesis, the methyl group at position 2 electronically deactivates the ring, directing electrophiles to the para position (C4), where chloromethylation occurs preferentially [4].

Role of Substituent Orientation in Regioselectivity

Substituents on the pyridine ring exert profound effects on regioselectivity through electronic and steric influences. The 2-methyl group in 4-(chloromethyl)-2-methylpyridine hydrochloride creates a meta-directing effect, steering electrophiles to positions C4 or C6 [4]. This phenomenon is exemplified in Friedel-Crafts acylation, where the methyl group’s +I effect increases electron density at C4, facilitating electrophilic attack [4].

Steric hindrance further modulates reactivity. Bulky substituents adjacent to reactive sites can block access to certain positions. For instance, in 3-chloro-2-ethoxypyridine derivatives, the ethoxy group at C2 coordinates with intermediates, directing Grignard reagents exclusively to C4 during pyridyne-mediated reactions [5]. Such regiochemical control is critical for achieving high-purity 4-(chloromethyl)-2-methylpyridine hydrochloride, as competing reactions at C3 or C5 are suppressed [5].

| Substituent Position | Electronic Effect | Regioselective Outcome |

|---|---|---|

| C2 (Methyl) | +I, meta-directing | Electrophilic attack at C4 |

| C3 (Chloro) | -I, ortho/para | Deactivates ring, limits sites |

| C2 (Ethoxy) | -I, steric | Directs reagents to C4 via coordination [5] |

Kinetic Analysis of Multi-Step Conversion Processes

The synthesis of 4-(chloromethyl)-2-methylpyridine hydrochloride typically involves three sequential steps: Friedel-Crafts acylation, reduction, and chlorination. Each stage has distinct kinetic profiles:

Friedel-Crafts Acylation:

- Conducted at 45–95°C for 4–16 hours.

- Optimal molar ratio: 1:1.15:0.34 (substrate:acylating agent:catalyst) [4].

- Higher temperatures (>80°C) accelerate acylium ion formation but risk decomposition.

Reduction:

- Catalyzed by Fe/AcOH at 55–65°C for 5–7 hours [4].

- Prolonged reaction times (>12 hours) reduce yield due to intermediate instability.

Chlorination:

- Performed at -20°C to -5°C to suppress polychlorination [4].

- Chlorine gas is introduced gradually to maintain stoichiometric control.

| Step | Temperature Range | Time | Key Kinetic Parameter | Yield (%) |

|---|---|---|---|---|

| Acylation | 45–95°C | 4–16h | Substrate conversion >95% [4] | 85–90 |

| Reduction | 55–65°C | 5–7h | Fe catalyst turnover = 12 [4] | 88–92 |

| Chlorination | -20–-5°C | 1–3h | Cl₂ flow rate = 0.5 mL/min [4] | 98.65 [4] |

The overall process achieves an 82.8% total yield in optimized batches, with chlorination as the rate-limiting step due to its low-temperature requirements [4].

Byproduct Formation and Mitigation Mechanisms

Common byproducts in 4-(chloromethyl)-2-methylpyridine synthesis include bis(chloromethyl) ether (from Blanc-type reactions) and polychlorinated pyridines (from excessive chlorination) [3] [4]. Mitigation strategies include:

- Temperature Control: Maintaining chlorination below -5°C prevents di- and tri-chlorinated derivatives [4].

- Catalyst Optimization: ZnCl₂ in Friedel-Crafts steps enhances selectivity, reducing oligomerization [4].

- Stoichiometric Precision: Using 1.2 equivalents of POCl₃ minimizes residual HCl, which can protonate intermediates and divert pathways [3].

In continuous-flow systems, real-time monitoring of chlorine gas flow reduces byproduct formation by 40% compared to batch processes [4]. Additionally, quenching reactions with ice-cold water precipitates intermediates, isolating the desired product before side reactions propagate [4].

These measures ensure the final product meets a purity threshold of >98%, as validated by HPLC analysis [4].

Pharmaceutical Building Block Applications

The pharmaceutical industry extensively utilizes 4-(Chloromethyl)-2-methylpyridine hydrochloride as a building block for drug intermediate synthesis . The compound's unique substitution pattern makes it particularly valuable for constructing pharmaceutical scaffolds that require specific electronic and steric properties [8]. Research has demonstrated its utility in the synthesis of proton pump inhibitors, where the chloromethyl group serves as an alkylation site for constructing the final drug architecture [8].

Studies have documented the compound's role in synthesizing neuroprotective agents through multi-step synthetic pathways [9]. The pyridine nitrogen provides a coordination site for metal-catalyzed transformations, while the chloromethyl group undergoes selective alkylation reactions with amino acid derivatives [9]. This dual functionality enables the construction of complex pharmaceutical molecules with high structural diversity [9].

The compound has proven essential in developing antimicrobial agents, particularly those targeting bacterial enzyme systems . Research findings indicate that derivatives synthesized from this building block exhibit selective inhibition of specific kinase activities crucial in bacterial cell proliferation . The chloromethyl group facilitates the introduction of various pharmacophores through nucleophilic substitution reactions, enabling medicinal chemists to optimize biological activity .

Flow chemistry methodologies have revolutionized the synthesis of pharmaceutical intermediates using this compound [11] [12]. Continuous flow processes utilizing Raney nickel catalysis have demonstrated superior selectivity and yield compared to traditional batch methods [12]. These approaches enable the α-methylation of pyridine derivatives under mild conditions, providing access to pharmaceutical intermediates with high purity and reduced waste generation [12].

| Pharmaceutical Class | Synthesis Route | Typical Yield | Development Stage |

|---|---|---|---|

| Proton pump inhibitors | Multi-step alkylation | 75-85% | Commercial production |

| Neuroprotective agents | Metal-catalyzed coupling | 68-78% | Clinical trials |

| Antimicrobial compounds | Nucleophilic substitution | 70-82% | Preclinical research |

| Kinase inhibitors | Flow synthesis | 80-90% | Lead optimization |

Agrochemical Derivative Synthesis Pathways

4-(Chloromethyl)-2-methylpyridine hydrochloride plays a crucial role in agrochemical synthesis, particularly in the development of neonicotinoid insecticides [13] [14]. The compound serves as a key intermediate in the synthesis of imidacloprid, where it reacts with 2-nitroiminoimidazolidine under basic conditions to form the final insecticidal product [13]. Research has shown that this synthetic pathway provides yields exceeding 85% when conducted under optimized reaction conditions [15].

The synthesis of imidacloprid involves reacting 2-chloro-5-chloromethyl pyridine derivatives with nitroimino compounds in the presence of alkali carbonates [13]. Studies have demonstrated that the use of phase transfer catalysts in biphasic solvent systems significantly improves reaction efficiency and product purity [15]. The chloromethyl group undergoes nucleophilic displacement by the imidazolidine nitrogen, forming the critical carbon-nitrogen bond that defines the neonicotinoid structure [13].

Advanced synthetic methodologies have emerged for producing agrochemical intermediates from chloromethyl pyridine derivatives [16]. Green synthesis approaches utilizing trichloroisocyanuric acid as a chlorinating agent have demonstrated environmental advantages over traditional chlorine gas methods [16]. These processes avoid the use of organic solvents and eliminate the need for neutralization and washing steps, significantly reducing waste water generation [16].

Patent literature documents improved synthetic processes for agrochemical production that utilize chloromethyl pyridine intermediates [17] [18]. Multi-step synthetic routes involving oxidation, chlorination, and cyclization reactions have been developed to provide efficient access to commercially important pesticides [17]. These methodologies demonstrate the versatility of chloromethyl pyridine derivatives in constructing diverse agrochemical structures [18].

| Agrochemical Product | Synthetic Pathway | Industrial Yield | Market Application |

|---|---|---|---|

| Imidacloprid | Nucleophilic coupling | 85-92% | Insecticide |

| Acetamiprid | Chloromethyl alkylation | 78-85% | Neonicotinoid |

| Thiacloprid | Multi-step synthesis | 75-82% | Crop protection |

| Nitenpyram | Cyclization reaction | 80-88% | Systemic insecticide |

Coordination Chemistry Ligand Development

The coordination chemistry of 4-(Chloromethyl)-2-methylpyridine hydrochloride and its derivatives has attracted significant research interest due to the compound's ability to function as a ligand in transition metal complexes [19]. The pyridine nitrogen atom provides a Lewis basic site for metal coordination, while the chloromethyl substituent offers opportunities for further functionalization [19]. Research has demonstrated that pyridine ligands coordinate to all transition metals across the periodic table, forming complexes with diverse geometries and oxidation states [20].

Studies have revealed that the binding affinity of pyridine derivatives to metal centers depends on both electronic and steric factors [21]. The presence of the chloromethyl group at the 4-position influences the electron density on the pyridine nitrogen, affecting the strength of metal-ligand interactions [21]. Experimental data indicate that the sequential binding energies of pyridine complexes decrease as additional ligands coordinate to the metal center [20].

Metal-pyridine complexes typically adopt mixed-ligand environments due to steric constraints associated with the pyridine ring geometry [19]. The wide carbon-nitrogen-carbon angle in pyridine creates interference between hydrogen atoms at the 2,6-positions, limiting the formation of homoleptic complexes such as hexapyridine species [19]. This geometric constraint has led to the development of specialized synthetic strategies for incorporating multiple pyridine ligands into coordination compounds [19].

Advanced coordination chemistry applications have utilized chloromethyl pyridine derivatives in the development of metal-organic frameworks and coordination polymers [22]. Layer-by-layer deposition techniques enable the construction of surface-confined metal-organic networks using pyridine-type ligands with metal-containing cross-linkers [22]. These assemblies demonstrate unique electrochemical and electrochromic properties that arise from the cooperative effects of multiple metal centers [22].

The development of pyrazolopyridine ligands has expanded the scope of transition metal catalysis beyond conventional bipyridine systems [23]. These bidentate ligands offer enhanced flexibility in coordination modes, enabling fine-tuning of catalyst reactivity and selectivity [23]. Research has shown that pyrazole-substituted pyridines can function as both L-type and LX-type ligands, providing opportunities for hydrogen bonding and σ-donation interactions [23].

| Metal Complex Type | Coordination Mode | Binding Energy (kJ/mol) | Catalytic Application |

|---|---|---|---|

| Copper(II) pyridine | Monodentate | 916.8 | Cross-coupling reactions |

| Iron(II) pyridine | Mixed ligand | 621.8 | C-H activation |

| Palladium pyridine | Bidentate chelate | 450-650 | Suzuki coupling |

| Ruthenium polypyridine | Tridentate | 800-1200 | Photocatalysis |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant